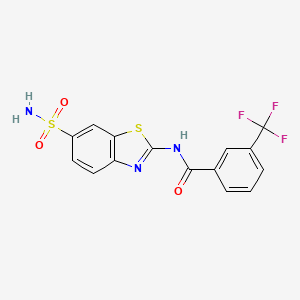
Ester d'acide 3-azidopropanoïque-N-hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent known for its versatility in bioconjugation and cross-linking applications. It plays a crucial role in the synthetic mechanisms of drug delivery systems, enabling precise targeted release of therapeutic drugs.
Applications De Recherche Scientifique
3-azidopropanoate-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules
Medicine: Integral in the development of drug delivery systems, enabling targeted release of therapeutic agents
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
Target of Action
The primary target of the 3-azidopropanoate-N-hydroxysuccinimide ester, also known as N3-C2-NHS ester, is in the realm of bioconjugation and cross-linking applications . It is a small molecule reagent that plays a significant role in the synthetic mechanism of drug delivery systems .
Mode of Action
N3-C2-NHS ester operates as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . As a versatile reactive reagent, it interacts with its targets to achieve precise targeted release of therapeutic drugs .
Biochemical Pathways
The compound is deeply embedded in the synthetic mechanism of drug delivery systems . It affects the biochemical pathways involved in bioconjugation and cross-linking, leading to downstream effects such as the targeted release of therapeutic drugs.
Pharmacokinetics
Its role in the targeted release of therapeutic drugs suggests that it may have significant impact on the bioavailability of the drugs it is conjugated with .
Result of Action
The result of the action of N3-C2-NHS ester is the precise targeted release of therapeutic drugs . This is achieved through its role in the synthesis of ADCs, where it serves as a non-cleavable linker .
Action Environment
Given its role in drug delivery systems, factors such as ph, temperature, and the presence of other biochemical entities could potentially influence its action .
Analyse Biochimique
Biochemical Properties
3-azidopropanoate-N-hydroxysuccinimide ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .
Molecular Mechanism
At the molecular level, 3-azidopropanoate-N-hydroxysuccinimide ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azide group in the compound can react with alkynes or cyclooctynes in the presence of a copper catalyst to form a stable triazole ring . This reaction is used in bioconjugation applications, allowing for the attachment of various functional groups or probes to biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopropanoate-N-hydroxysuccinimide ester typically involves the reaction of 3-azidopropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production methods for 3-azidopropanoate-N-hydroxysuccinimide ester are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-azidopropanoate-N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid and N-hydroxysuccinimide
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions with alkynes
Acids and Bases: Employed for hydrolysis reactions
Major Products
3-azidopropanoic acid: Formed from hydrolysis reactions
Triazoles: Formed from click chemistry reactions with alkynes
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azidopropanoic acid: Lacks the N-hydroxysuccinimide ester group, limiting its reactivity in bioconjugation
N-hydroxysuccinimide esters: Without the azide group, these compounds are less versatile in click chemistry applications
Uniqueness
3-azidopropanoate-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the versatility of the azide group. This makes it an invaluable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATICTZQAVLEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2368589.png)


![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)


![N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2368607.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)

